molecular formula C14H19NO2S B14223913 1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830320-99-5

1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene

Cat. No.: B14223913
CAS No.: 830320-99-5
M. Wt: 265.37 g/mol
InChI Key: DTUQWEDCHDJHFC-UHFFFAOYSA-N
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Description

1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound with the molecular formula C14H19NO2S It is a derivative of benzene, where a nitro group is attached to the benzene ring along with an oct-1-en-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the nitration of 4-[(oct-1-en-1-yl)sulfanyl]benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Substitution: Sodium hydroxide (NaOH), ethanol.

Major Products Formed

    Reduction: 1-Amino-4-[(oct-1-en-1-yl)sulfanyl]benzene.

    Oxidation: 1-Nitro-4-[(oct-1-en-1-yl)sulfonyl]benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its nitro and sulfanyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-4-[(oct-1-yn-1-yl)sulfanyl]benzene: Similar structure but with an alkyne group instead of an alkene.

    1-Nitro-4-[(oct-1-en-1-yl)oxy]benzene: Similar structure but with an oxy group instead of a sulfanyl group.

Uniqueness

1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

830320-99-5

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

1-nitro-4-oct-1-enylsulfanylbenzene

InChI

InChI=1S/C14H19NO2S/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h7-12H,2-6H2,1H3

InChI Key

DTUQWEDCHDJHFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CSC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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